molecular formula C11H16ClN3O B1420038 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride CAS No. 1185384-39-7

1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

Cat. No.: B1420038
CAS No.: 1185384-39-7
M. Wt: 241.72 g/mol
InChI Key: XMVXVILMLUNSHB-UHFFFAOYSA-N
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Description

1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
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Biological Activity

1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, often referred to as a benzimidazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to significant pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C₁₁H₁₆ClN₃O
  • Molecular Weight : 241.72 g/mol
  • CAS Number : 1172831-89-8

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. This interaction modulates various cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets can vary depending on the specific application and context.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research has shown that benzimidazole derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and ciprofloxacin .

Compound Target Organism MIC (µg/ml)
This compoundStaphylococcus aureus8
Similar Benzimidazole DerivativeEscherichia coli16
Standard Antibiotic (Ampicillin)Staphylococcus aureus4

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic activity against organisms such as Trypanosoma cruzi and Leishmania spp. In vitro studies indicated that derivatives of benzimidazole showed potent activity against these parasites with IC50 values below 5 µM .

Derivative Target Parasite IC50 (µM)
Compound 33Trypanosoma cruzi< 5
Compound 35Leishmania spp.< 5

Case Studies

A notable case study involved the evaluation of several benzimidazole derivatives in vivo for their efficacy against Chagas disease. In this study, animals treated with selected derivatives exhibited a survival rate significantly higher than that of untreated controls .

Study Overview

  • Objective : Assess the efficacy of benzimidazole derivatives against Chagas disease.
  • Methodology : Oral administration of compounds over ten days.
  • Results : Treated groups showed no mortality compared to control groups.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the benzimidazole structure can enhance biological activity. For instance, the introduction of specific functional groups significantly impacts the compound's binding affinity and selectivity towards biological targets .

Properties

IUPAC Name

3-[3-(methylamino)propyl]-1H-benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c1-12-7-4-8-14-10-6-3-2-5-9(10)13-11(14)15;/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVXVILMLUNSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.